molecular formula C9H7ClN2O2 B13315385 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

Cat. No.: B13315385
M. Wt: 210.62 g/mol
InChI Key: LLCLLNXVAISGOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid typically involves the reaction of 5-chloronicotinic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research in multiple scientific fields .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-6-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-2-3-11-8-7(10)4-6(5-12-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

LLCLLNXVAISGOF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

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